molecular formula C11H20O2 B14532793 Ethyl 1-butylcyclobutane-1-carboxylate CAS No. 62407-82-3

Ethyl 1-butylcyclobutane-1-carboxylate

Cat. No.: B14532793
CAS No.: 62407-82-3
M. Wt: 184.27 g/mol
InChI Key: HRCQKRUPQVVREJ-UHFFFAOYSA-N
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Description

Ethyl 1-butylcyclobutane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with an ethyl group and a butyl group at the 1-position, and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butylcyclobutane-1-carboxylate typically involves the esterification of 1-butylcyclobutane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

1-butylcyclobutane-1-carboxylic acid+ethanolacid catalystethyl 1-butylcyclobutane-1-carboxylate+water\text{1-butylcyclobutane-1-carboxylic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 1-butylcyclobutane-1-carboxylic acid+ethanolacid catalyst​ethyl 1-butylcyclobutane-1-carboxylate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 1-butylcyclobutane-1-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves using a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Hydrolysis: 1-butylcyclobutane-1-carboxylic acid and ethanol.

    Reduction: 1-butylcyclobutanol.

    Oxidation: Various carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 1-butylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in studies involving the metabolism and biotransformation of cycloalkane derivatives.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or prodrugs.

    Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-butylcyclobutane-1-carboxylate depends on its specific application. In general, esters can act as prodrugs, releasing the active carboxylic acid upon hydrolysis in the body. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutane-1-carboxylate: Similar structure but lacks the butyl group.

    Butyl cyclobutane-1-carboxylate: Similar structure but lacks the ethyl group.

    Methyl 1-butylcyclobutane-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl and a butyl group on the cyclobutane ring, which can influence its chemical reactivity and physical properties compared to other similar compounds.

Properties

CAS No.

62407-82-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 1-butylcyclobutane-1-carboxylate

InChI

InChI=1S/C11H20O2/c1-3-5-7-11(8-6-9-11)10(12)13-4-2/h3-9H2,1-2H3

InChI Key

HRCQKRUPQVVREJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)C(=O)OCC

Origin of Product

United States

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